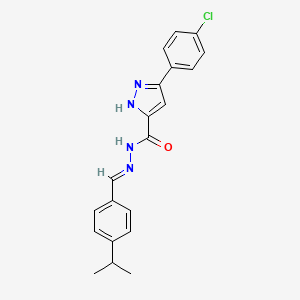

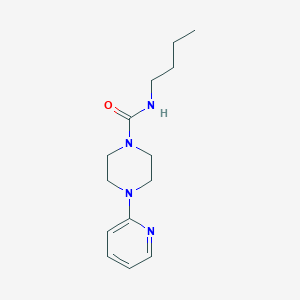

(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, while not directly studied in the provided papers, is closely related to the compounds that have been synthesized and characterized in the research. These compounds are part of a broader class of pyrazole derivatives that have been of interest due to their potential pharmacological properties. For instance, similar compounds have been synthesized to explore their anti-diabetic potential and their ability to inhibit enzymes like α-glucosidase and α-amylase . Additionally, pyrazole derivatives have been investigated for their potential as apoptosis inducers in cancer cells, such as A549 lung cancer cells .

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multiple steps, including specification, transamidation, and the adjustment of appendages on the pyrazole scaffold . These methods allow for the creation of densely functionalized compounds, which can be fine-tuned for specific biological activities. The synthetic protocols are designed to optimize the interaction of these molecules with biological targets, such as protein kinases or enzymes involved in metabolic pathways .

Molecular Structure Analysis

The molecular structure of a closely related compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, has been elucidated using single crystal X-ray analysis, confirming the (E)-configuration of the azomethine (N=CH) group . The molecule was found to crystallize in the monoclinic space group, with specific lattice parameters detailed in the study. Additionally, Density Functional Theory (DFT) calculations have been performed to predict the geometries and spectroscopic data of these molecules, which are then compared with experimental results to confirm the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are crucial for determining the final structure and biological activity of the compounds. The reactions are carefully designed to introduce specific functional groups that can interact with biological targets. For example, the introduction of a chlorophenyl group can significantly impact the compound's ability to bind to enzymes or receptors, thereby influencing its pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and overall molecular structure. These properties are essential for understanding the compound's behavior in biological systems, including its solubility, stability, and reactivity. Computational predictions and simulations are often used to analyze these properties before experimental validation. Such studies provide insights into the drug's regulatory mechanisms, biochemical pathways, and broader functions within the human body .

科学的研究の応用

Corrosion Protection

Pyrazole derivatives, including compounds similar to "(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide," have been studied for their corrosion inhibition properties. A study demonstrated that certain carbohydrazide-pyrazole compounds exhibit significant inhibition efficiency towards the corrosion of mild steel in HCl solution, attributed to the formation of a protective layer on the metal surface. These findings suggest potential applications in materials science and engineering for protecting metals against corrosion (Paul et al., 2020).

Antiviral Activities

Research into pyrazole-based heterocycles has uncovered their potential antiviral properties. Compounds derived from pyrazole and isoxazole showed promising activity against Herpes simplex virus type 1 (HSV-1), indicating that these derivatives could serve as a basis for developing new antiviral medications (Dawood et al., 2011).

Spectroscopic and Structural Studies

Extensive spectroscopic and structural analyses have been conducted on pyrazole derivatives, elucidating their electronic and molecular configurations. Such studies provide insights into the chemical behavior of these compounds, which is crucial for designing drugs with specific biological activities. Investigations include vibrational spectroscopy, molecular docking, and density functional theory (DFT) calculations, highlighting the compounds' potential as anti-diabetic agents (Karrouchi et al., 2021).

特性

IUPAC Name |

3-(4-chlorophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWXPXRLNHOHBZ-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)

![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)

![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)

![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)

![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)